(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
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Description
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17BrN2O5 and its molecular weight is 433.258. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide has been investigated within the context of various synthetic and characterization studies. For instance, Ghosh et al. (1999) described the synthesis and crystal structures of analogs of an active metabolite of the immunosuppressive drug leflunomide, which shares structural similarities with the compound , highlighting the role of such compounds in inhibiting key enzymes like the tyrosine kinase epidermal growth factor receptor (EGFR). These molecular structures exhibit planarity and intramolecular hydrogen bonding, crucial for their biological activity (Ghosh, Zheng, & Uckun, 1999).
Biological Activity and Mechanisms
In the realm of biological activity, compounds structurally related to this compound have been explored for their potential therapeutic applications. The investigation into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats by Kanamori et al. (2002) provides insights into the metabolic pathways that similar compounds might undergo, shedding light on their pharmacokinetic profiles and potential biological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Applications in Material Science
Moreover, the applications of structurally related compounds extend beyond the biological domain into material science. For instance, the development of electrochromic and electrofluorescent materials by Ningwei Sun et al. (2016) exemplifies the versatility of compounds with similar structural motifs. These materials exhibit reversible color changes and fluorescence modulation upon electrochemical redox, suggesting potential applications in smart windows and displays (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-25-15-5-4-13(9-16(15)26-2)22-19(24)12(10-21)6-11-7-14(20)18(23)17(8-11)27-3/h4-9,23H,1-3H3,(H,22,24)/b12-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVHJSHHMKJWGO-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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